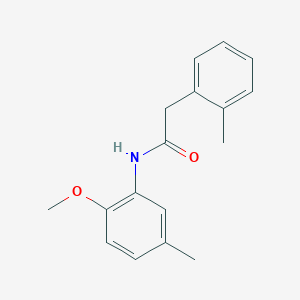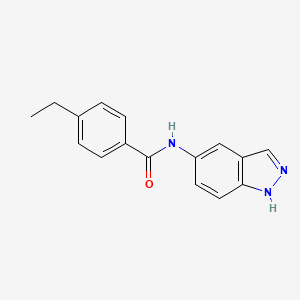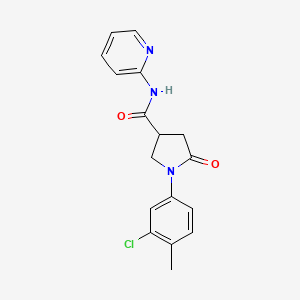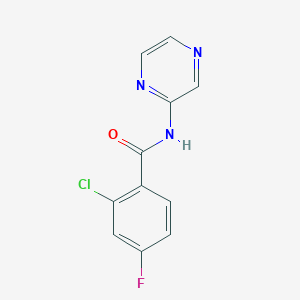
N-(2-methoxy-5-methylphenyl)-2-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-2-(2-methylphenyl)acetamide, commonly known as MMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.36 g/mol.
Scientific Research Applications
MMMA has shown potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. MMMA has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. MMMA has also been studied for its potential use in the treatment of cancer. Studies have shown that MMMA inhibits the proliferation of cancer cells and induces apoptosis, making it a potential candidate for the development of anticancer drugs.
Mechanism of Action
The exact mechanism of action of MMMA is not fully understood. However, studies have suggested that MMMA acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation and pain. By inhibiting COX-2, MMMA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
MMMA has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. Studies have also shown that MMMA has a low toxicity profile and does not cause any significant adverse effects on the liver and kidneys. MMMA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of MMMA is its low toxicity profile, making it a potential candidate for the development of new drugs. MMMA is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one of the limitations of using MMMA in laboratory experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Future Directions
There are several future directions for research on MMMA. One potential area of research is in the development of new drugs for the treatment of pain and inflammation-related disorders. MMMA has shown promising results in animal models and may be a potential candidate for clinical trials. Another area of research is in the development of new anticancer drugs. MMMA has shown potential in inhibiting the proliferation of cancer cells and inducing apoptosis and may be a potential candidate for the development of new anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of MMMA and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, MMMA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMA has shown potential in the development of new drugs for the treatment of pain and inflammation-related disorders and as a potential candidate for the development of new anticancer drugs. Further research is needed to fully understand the mechanism of action of MMMA and its potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of MMMA involves the reaction of 2-methoxy-5-methylphenylamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain pure MMMA.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-8-9-16(20-3)15(10-12)18-17(19)11-14-7-5-4-6-13(14)2/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGYRTXLXIDCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434533.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5434538.png)


![N-[1-[(allylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5434573.png)
![N-benzyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5434575.png)
![7-(3-chloro-4-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5434581.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-ethyl-N-phenylacetamide](/img/structure/B5434596.png)
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5434597.png)
![4-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5434612.png)
![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5434617.png)

![4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5434629.png)
![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]alanine](/img/structure/B5434635.png)